Z-Devd-fmk

Übersicht

Beschreibung

Z-DEVD-FMK is a cell-permeable irreversible inhibitor of caspase-3 . It plays a central role in apoptosis and potently inhibits apoptosis .

Synthesis Analysis

Z-DEVD-FMK has been used in the synthesis and biological analysis of new curcumin analogues for the medicinal treatment of cancer . It has also been used in the study of the molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation .

Molecular Structure Analysis

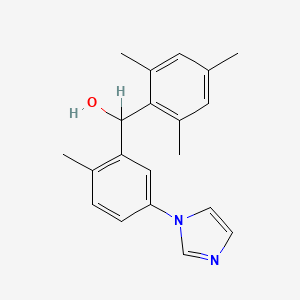

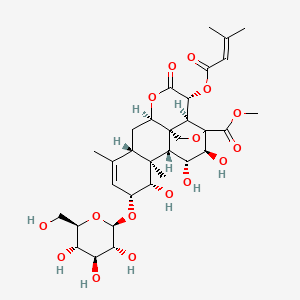

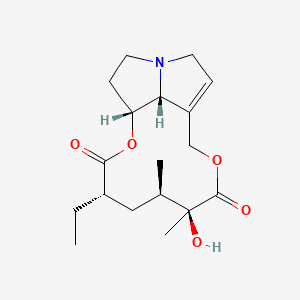

Z-DEVD-FMK has a molecular formula of C30H41N4O12F . Its structure is consistent with its formula .

Chemical Reactions Analysis

Z-DEVD-FMK has been shown to restore cell viability in the presence of CoCl2, preventing the activation of caspase-3 and the cleavage of GSDME .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Virology , specifically in the study of SARS-CoV-2 .

Summary of the Application

Z-DEVD-FMK is used as a caspase inhibitor in the study of SARS-CoV-2. It has been found to be an effective inhibitor of SARS-CoV-2 Mpro, a protease that plays essential roles in viral replication .

Methods of Application

In the study, protein thermostability was used as a readout to screen SARS-CoV-2 Mpro-thermostabilizing compounds. Z-DEVD-FMK was identified as one of the top compounds that increased the melting temperature of Mpro .

Results or Outcomes

The study found that Z-DEVD-FMK is a potent Mpro-stabilizing compound. It was consistently the most potent among the compounds tested .

Application in Reproductive Biology

Specific Scientific Field

This application is in the field of Reproductive Biology , specifically in the in vitro maturation of oocytes from the Iberian red deer .

Summary of the Application

Z-DEVD-FMK is used as an apoptotic inhibitor to improve the viability and maturation rates of Iberian red deer oocytes .

Methods of Application

Z-DEVD-FMK was added to the in vitro maturation media. The effects of the inhibitor were then evaluated by analyzing various parameters such as viability, early apoptosis, caspase-3 activity, DNA fragmentation, and relative abundance of mRNA transcript related to apoptosis .

Results or Outcomes

The results showed that Z-DEVD-FMK decreased early apoptosis, DNA fragmentation, caspase-3 activity, and the relative abundance of TP53 and ITM2B transcripts. It also increased the number of live and in vitro-matured oocytes .

Application in Neurology

Specific Scientific Field

This application falls under the field of Neurology , specifically in the study of neuroprotection .

Summary of the Application

Z-DEVD-FMK is used as a caspase inhibitor in neuroprotection studies. It has been found to be neuroprotective in rat hippocampus following seizures .

Results or Outcomes

The study found that Z-DEVD-FMK is neuroprotective, inhibiting apoptosis in the rat hippocampus following seizures .

Application in Ophthalmology

Specific Scientific Field

This application is in the field of Ophthalmology , specifically in the treatment of traumatic optic nerve injury .

Summary of the Application

Z-DEVD-FMK is used as a caspase-3 inhibitor to enhance retinal ganglion cell survival and vision restoration after rabbit traumatic optic nerve injury .

Methods of Application

Z-DEVD-FMK was injected 30 minutes after optic nerve damage. The effects of the inhibitor were then evaluated by analyzing various parameters such as retinal ganglion cell survival and vision restoration .

Results or Outcomes

The results showed that Z-DEVD-FMK is neuroprotective by inhibiting retinal ganglion cell apoptosis when injected 30 minutes after optic nerve damage and significantly promotes restoration of vision .

Application in Oncology

Specific Scientific Field

This application falls under the field of Oncology , specifically in the study of apoptosis in p815 mastocytoma cells .

Summary of the Application

Z-DEVD-FMK is used as a caspase inhibitor in oncology studies. It has been found to be effective in preventing apoptosis in p815 mastocytoma cells .

Results or Outcomes

The study found that Z-DEVD-FMK, unlike BocD-fmk, does not inhibit caspase-6 acting on 14-3-3/Bad pathway in apoptosis of p815 mastocytoma cells .

Application in Cell Biology

Specific Scientific Field

This application is in the field of Cell Biology , specifically in the treatment of campthothecin treated cells .

Summary of the Application

Z-DEVD-FMK is used as a caspase-3 inhibitor to reduce the level of apoptosis in campthothecin treated cells .

Methods of Application

Z-DEVD-FMK was used in cell-based assays to measure the inhibition of apoptosis .

Results or Outcomes

The results showed that Z-DEVD-FMK reduced the level of apoptosis to that observed in untreated controls .

Zukünftige Richtungen

Z-DEVD-FMK has potential therapeutic applications. It has been used in the study of rheumatoid arthritis, with results suggesting that targeting GSDME could be a potential treatment method for rheumatoid arthritis . It has also been used in the study of cancer, with results suggesting that it could be used in the treatment of various types of cancer .

Eigenschaften

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVAVGBSGRRKN-JYEBCORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879990 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Devd-fmk | |

CAS RN |

210344-95-9 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-4-fluoro-N-methylbenzamide](/img/structure/B1682357.png)